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molecular formula C9H5NO4S B1295880 5-Nitro-1-benzothiophene-2-carboxylic acid CAS No. 6345-55-7

5-Nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B1295880
M. Wt: 223.21 g/mol
InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

A suspension of methyl 5-nitrobenzo[b]thiophene-2-carboxylate (32.49 g, 0.137) in methanol (400 mL) and 1 N aqueous sodium hydroxide (150 mL) was heated to reflux for 1 h after which time everything had gone into solution. After cooling to r.t. the solution was acidified with concentrated hydrochloric acid. The resulting solid was filtered off, washed with water (3×50 mL), air dried, and then placed in a vacuum oven at 60° C. for 20 h to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid (29.87 g, 98%) as a cream amorphous solid. 1H NMR δ (d6-DMSO, 400 MHz) 8.30 (dd, J=9, 2 Hz, 1H), 8.35 (d, J=9 Hz, 1H), 8.36 (s, 1H), 8.98 (s, 1H), 13.89 (br. s., 1H).
Quantity
32.49 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[S:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].Cl>CO.[OH-].[Na+]>[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[S:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
32.49 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)OC)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h after which time everything
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water (3×50 mL), air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.87 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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